molecular formula C11H11F3N2O3 B13757775 ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate CAS No. 71235-95-5

ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate

Cat. No.: B13757775
CAS No.: 71235-95-5
M. Wt: 276.21 g/mol
InChI Key: FTERQIIEPDJLQN-UHFFFAOYSA-N
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Description

Ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound of significant interest in medicinal and agricultural chemistry research. Its structure incorporates both carbamate and trifluoromethyl phenyl functionalities, which are established pharmacophores known to confer valuable biological properties . Carbamate derivatives are extensively utilized in modern drug discovery due to their favorable chemical stability and ability to serve as peptide bond surrogates, which can enhance metabolic stability and cell membrane permeability in bioactive molecules . The trifluoromethyl group is a common motif in the design of agrochemicals, contributing to properties such as enhanced lipophilicity and stability . Researchers investigate this compound and its analogs primarily for their potential antimicrobial activities. Related N-phenylcarbamate structures have demonstrated promising effects against a range of Gram-positive and Gram-negative bacteria, making them candidates for the development of new anti-infective agents . Furthermore, structurally similar compounds are explored in agricultural science for their fungicidal and insecticidal properties, acting through mechanisms such as acetylcholinesterase inhibition . This makes it a valuable tool for chemists and biologists studying species-selective enzyme inhibition and developing novel crop protection agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

71235-95-5

Molecular Formula

C11H11F3N2O3

Molecular Weight

276.21 g/mol

IUPAC Name

ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C11H11F3N2O3/c1-2-19-10(18)16(9(15)17)8-6-4-3-5-7(8)11(12,13)14/h3-6H,2H2,1H3,(H2,15,17)

InChI Key

FTERQIIEPDJLQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC=CC=C1C(F)(F)F)C(=O)N

Origin of Product

United States

Preparation Methods

Phosgenation-Based Route

The classical industrial method involves:

  • Reacting the secondary amine (2-(trifluoromethyl)aniline derivative) with phosgene to form the corresponding carbamoyl chloride intermediate.
  • Subsequent reaction with ethanol leads to the formation of the ethyl carbamate ester.

Process Details:

  • Requires handling of highly toxic and corrosive phosgene and hydrogen chloride.
  • High-temperature and corrosion-resistant equipment needed.
  • The reaction typically proceeds under controlled temperature (0–25 °C) with bases such as triethylamine and pyridine to neutralize generated acids.

Advantages:

  • Well-established and scalable.
  • High purity and yield of carbamoyl chlorides.

Disadvantages:

  • Safety concerns due to phosgene.
  • Energy-intensive and costly equipment.

Phosgene-Free Synthesis Using Carbon Dioxide and Trialkylsilyl Chloride

A novel, safer alternative involves:

  • Formation of carbamate salts by bubbling CO2 into a solution of the amine and base (e.g., triethylamine).
  • Addition of trimethylsilyl chloride (TMSCl) as a halogenating agent to convert the carbamate salt into N,N-substituted carbamoyl chlorides.
  • Subsequent reaction with ethanol to yield the ethyl carbamate.

Reaction Conditions:

  • Temperature: 0–25 °C.
  • Base mixture: triethylamine and pyridine (volume ratio 1:1 to 3:1).
  • Reaction time: 30 minutes after each reagent addition.
  • Vacuum and CO2 cycling improve reaction efficiency.

Advantages:

  • Avoids use of phosgene.
  • Milder reaction conditions.
  • Lower capital cost due to less corrosive environment.

Use of Activated Mixed Carbonates and Carbonyl Imidazoles

This method utilizes activated carbonate intermediates to transfer the carbamoyl group to the amine:

  • Activated carbonates such as p-nitrophenyl chloroformate or benzotriazole-based carbonates react with ethanol to form ethyl carbonate intermediates.
  • These intermediates then react with the 2-(trifluoromethyl)aniline to form the target carbamate.
  • Catalysts like 4-dimethylaminopyridine (DMAP) can be used to improve reaction rates and yields.

Advantages:

  • Mild reaction conditions.
  • High selectivity and yields.
  • Avoids toxic reagents like phosgene.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Temperature (°C) Reaction Time Advantages Disadvantages Yield (%) (Typical)
Phosgenation of amines Phosgene, secondary amine, ethanol, base 0–25 Variable (hours) Established, high purity Toxic reagents, corrosive, costly 70–90
CO2 + Trialkylsilyl chloride (TMSCl) route CO2, triethylamine, pyridine, TMSCl, ethanol 0–25 ~1–2 hours Safer, milder conditions Requires precise control 75–85
Activated mixed carbonates (e.g., PNPCOCl) p-Nitrophenyl chloroformate, ethanol, amine Room temperature Few hours Mild, selective, high yield Requires activated reagents 80–90

Research Findings and Optimization Notes

  • The CO2/TMSCl method is gaining traction due to environmental and safety benefits, with optimization focusing on base ratios and temperature control to maximize yield and purity.
  • Activated carbonate methods allow for modular synthesis, useful in medicinal chemistry for rapid analog generation.
  • The trifluoromethyl substituent requires careful control of reaction conditions to prevent side reactions and maintain compound stability.

Summary and Recommendations

The preparation of this compound can be achieved via multiple synthetic routes:

  • Phosgenation remains a classical, high-yielding method but with significant safety and environmental drawbacks.
  • Phosgene-free methods using CO2 and trialkylsilyl chlorides offer a safer and more sustainable alternative.
  • Activated carbonate intermediates provide a versatile and mild approach suitable for research and drug development contexts.

For industrial scale, the choice depends on balancing safety, cost, and environmental impact. For medicinal chemistry research, activated carbonate methods provide flexibility and efficiency.

This analysis integrates patent literature, chemical reviews, and synthesis research to provide a professional and authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium cyanate and palladium catalysts are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Cholinesterase Inhibition

One of the primary applications of ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate is its function as a cholinesterase inhibitor. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. Inhibition of these enzymes can enhance cholinergic signaling, making this compound relevant for treating neurodegenerative diseases such as Alzheimer's.

  • Inhibition Potency : Studies have shown that derivatives of carbamates exhibit varying degrees of inhibition against AChE and BChE. For instance, certain derivatives demonstrated IC50 values significantly lower than established drugs like rivastigmine and galantamine, indicating their potential as more effective therapeutic agents .
  • Selectivity : Research indicates that some derivatives of this compound exhibit selectivity towards BChE over AChE, which could be beneficial in minimizing side effects associated with non-selective inhibitors .

Pesticide Development

Insecticidal Properties

The compound's structural characteristics suggest potential applications in agricultural chemistry, particularly as an insecticide. Carbamate compounds are known for their ability to inhibit cholinesterases in insects, leading to paralysis and death.

  • Mechanism of Action : Similar to their application in human medicine, carbamate insecticides work by inhibiting the breakdown of acetylcholine at synapses in the nervous systems of pests. This results in an accumulation of acetylcholine, causing continuous stimulation of muscles and glands .
  • Environmental Impact : The trifluoromethyl group present in this compound may enhance its stability and effectiveness as an insecticide while potentially reducing its environmental degradation rate compared to other compounds.

Drug Design

Lead Compound for New Drugs

The unique properties of this compound position it as a lead compound in drug design.

  • Structure-Activity Relationship (SAR) : Understanding the relationship between the chemical structure of this compound and its biological activity can guide the synthesis of new derivatives with improved efficacy and reduced toxicity. For instance, modifications to the carbamate moiety or the introduction of additional functional groups may yield compounds with enhanced selectivity or potency against specific targets .
  • Biofilm Inhibition : Recent studies have explored analogues of this compound for their ability to disrupt bacterial biofilms, which are critical in chronic infections. This opens avenues for developing new antimicrobial agents based on this compound .

Summary Table: Applications Overview

Application AreaSpecific UseKey Findings/Notes
Medicinal ChemistryCholinesterase InhibitionPotent inhibitors with lower IC50 than rivastigmine
Pesticide DevelopmentInsecticideEffective against pest cholinesterases
Drug DesignLead Compound for New DrugsPotential for biofilm disruption

Mechanism of Action

The mechanism of action of ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity and binding affinity to various enzymes and receptors. This compound can inhibit or activate specific pathways, leading to its desired effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Carbamates

Structurally analogous carbamates differ in substituent positions, fluorination patterns, and alkyl/aryl groups, significantly altering their properties (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Substituents
Ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate C₁₁H₁₁F₃N₂O₃ 276.21 3.26 -CF₃ (2-phenyl), ethyl carbamate
Ethyl N-(3-fluorophenyl)carbamate C₉H₁₀FNO₂ 183.18 2.40 -F (3-phenyl), ethyl carbamate
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate C₁₀H₇F₆NO₂ 287.17 N/A -CF₃ (3-phenyl), trifluoroethyl carbamate
2-Chloro-4-fluorophenyl N-[3-(trifluoromethyl)phenyl]carbamate C₁₄H₈ClF₄NO₂ 333.67 N/A -Cl (2-phenyl), -F (4-phenyl), -CF₃ (3-phenyl)
Vinyl carbamate C₃H₅NO₂ 89.09 N/A Vinyl group instead of ethyl

Key Observations :

  • Fluorination impact : Fluorinated phenyl rings (e.g., ) enhance lipophilicity and electron-withdrawing effects, influencing reactivity and binding interactions.
  • Alkyl chain modifications: Replacing ethyl with vinyl (C=C) or trifluoroethyl (-CF₂CF₃) groups () drastically affects carcinogenicity and metabolic pathways.

Key Findings :

  • Vinyl carbamate’s higher carcinogenicity correlates with its metabolic activation to electrophilic intermediates, unlike ethyl carbamate .
  • Ethyl N-hydroxycarbamate shows weak direct mutagenicity, inhibited by liver enzymes, suggesting nuanced metabolic interactions .

Physicochemical Property Analysis

Table 3: Key Property Comparison

Property Target Compound Ethyl N-(3-fluorophenyl)carbamate 2,2,2-Trifluoroethyl Analog
Molecular Weight (g/mol) 276.21 183.18 287.17
LogP 3.26 2.40 N/A
Hydrogen Bond Acceptors 6 3 3
Topological Polar Surface Area (Ų) 72.6 38.3 N/A

Insights :

  • Higher LogP in the target compound vs.
  • Increased hydrogen-bond acceptors (6 vs. 3 in ) may improve solubility in polar solvents.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate?

The synthesis typically involves multi-step nucleophilic substitution and carbamate formation. A representative route includes:

  • Step 1 : Reacting a trifluoromethylphenylamine derivative with phosgene or chloroformate to form an intermediate isocyanate.
  • Step 2 : Introducing ethyl carbamate via nucleophilic attack, often using tert-butyl carbamate precursors (e.g., tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate) under THF or ethyl acetate solvent systems with catalysts like TMAD (tetramethylazodicarboxamide) .
  • Step 3 : Deprotection (e.g., HCl in ethyl acetate) to yield the final product.
    Key Consideration : The trifluoromethyl group’s electron-withdrawing nature necessitates controlled reaction temperatures (0–25°C) to avoid side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

  • LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 1011 [M+H]+) and purity (retention time: 1.01 minutes under SQD-FA05 conditions) .
  • X-ray Crystallography : Employed for resolving crystal structures, particularly with SHELX programs (e.g., SHELXL for refinement), which provide bond-length precision (mean σ = 0.003 Å) .
  • NMR Spectroscopy : ¹⁹F NMR is essential for tracking trifluoromethyl group integrity, while ¹H/¹³C NMR identifies carbamate and aryl proton environments .

Advanced: How can researchers address low yields in the final carbamate coupling step?

Low yields often stem from steric hindrance at the N-carbamoyl site or competing side reactions. Mitigation strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while additives like DMAP (4-dimethylaminopyridine) accelerate carbamate formation .
  • Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) minimizes decomposition of reactive intermediates.
  • Protecting Group Tuning : Bulkier groups (e.g., tert-butyl) improve regioselectivity but require harsher deprotection conditions (e.g., HCl in ethyl acetate) .

Advanced: How should researchers resolve contradictions between computational predictions and experimental spectral data?

Discrepancies between DFT-calculated spectra (e.g., IR, NMR) and experimental results may arise from solvation effects or crystal packing. A systematic approach includes:

  • Solid-State vs. Solution Analysis : Compare X-ray crystallography (solid-state) with solution-phase NMR to identify conformational differences .
  • Dynamic NMR Studies : Probe temperature-dependent shifts to assess rotational barriers around the carbamate group .
  • SHELX Refinement : Use high-resolution crystallographic data (R factor < 0.05) to validate bond angles and torsional strain .

Basic: What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential respiratory and dermal toxicity .
  • Waste Disposal : Halogenated byproducts (from trifluoromethyl groups) require segregation and incineration in certified facilities .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group .

Advanced: What computational tools predict the reactivity of the trifluoromethylphenyl moiety in further derivatization?

  • DFT Calculations : Software like Gaussian or ORCA models electrophilic aromatic substitution (EAS) sites, predicting para/ortho-directing effects of the trifluoromethyl group.
  • Molecular Dynamics (MD) : Simulates solvation effects on reaction pathways, particularly in polar solvents like DMF .
  • SHELXD for Phase Problem Solving : Assists in resolving electron density maps for novel derivatives during crystallographic studies .

Advanced: How does the trifluoromethyl group influence the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Lipophilicity Enhancement : The CF₃ group increases logP, improving membrane permeability, as validated via HPLC logk measurements .
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, extending half-life in enzymatic assays (e.g., cytochrome P450 models) .
  • SAR Profiling : Systematic replacement with Cl, Br, or methyl groups quantifies steric/electronic contributions to target binding (e.g., enzyme inhibition IC₅₀) .

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